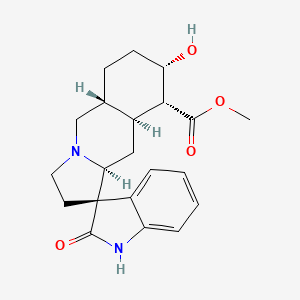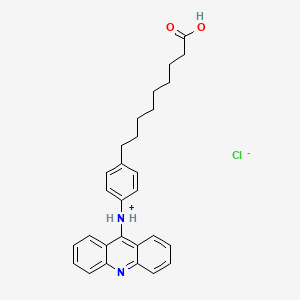
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is a chemical compound with the molecular formula C28-H30-N2-O2.Cl-H and a molecular weight of 463.06 . It is a derivative of acridine, a compound known for its fluorescent properties and applications in various fields such as biology and medicine .
Vorbereitungsmethoden
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves several steps. One common method starts with the preparation of 9-aminoacridine, which can be synthesized by heating N-phenyl-o-aminobenzoic acid with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . The resulting 9-aminoacridine is then reacted with p-(9-acridinylamino)phenyl)nonanoic acid under specific conditions to form the desired compound .
Analyse Chemischer Reaktionen
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses.
Biology: The compound is employed as a mutagenic agent for studying genetic mutations in viruses and bacteria.
Industry: The compound is used in the production of certain pharmaceuticals and as a preservative.
Wirkmechanismus
The mechanism of action of 9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride involves its interaction with DNA. The compound binds to the minor groove of DNA, causing structural changes that inhibit the activity of topoisomerase I. This inhibition prevents the replication of DNA, leading to cell death in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
9-(p-(9-Acridinylamino)phenyl)nonanoic acid hydrochloride is unique due to its specific structure and properties. Similar compounds include:
9-Aminoacridine: A high-fluorescence dye used as a mutagenic agent.
Acridin-9-yl hydrazide derivatives: Known for their inhibitory potential against BACE-1, an enzyme implicated in Alzheimer’s disease.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
66147-41-9 |
|---|---|
Molekularformel |
C28H31ClN2O2 |
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(8-carboxyoctyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C28H30N2O2.ClH/c31-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)29-28-23-12-7-9-14-25(23)30-26-15-10-8-13-24(26)28;/h7-10,12-15,17-20H,1-6,11,16H2,(H,29,30)(H,31,32);1H |
InChI-Schlüssel |
AVFXAYRFANTOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


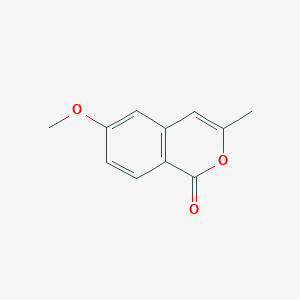
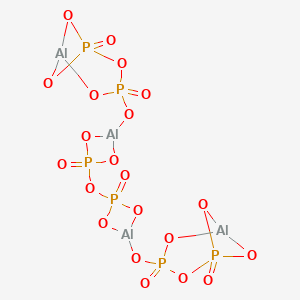

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
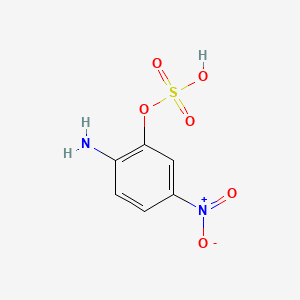

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
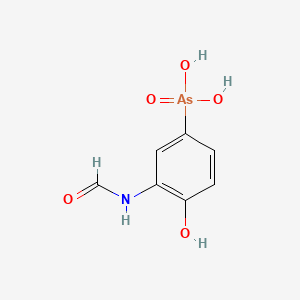
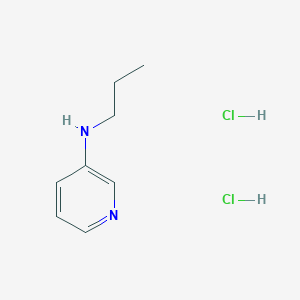
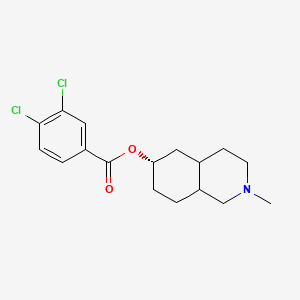
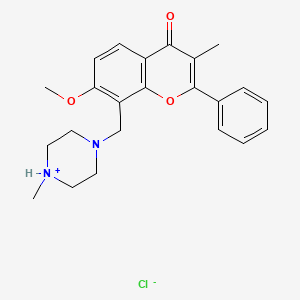

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
